Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine

Lipophilicity Drug-likeness Membrane permeability

This N-butyl ortho-phenylenediamine derivative (XLogP3 3.1) outperforms the non-alkylated parent (XLogP3 1.2) and N-tert-butyl analog (XLogP3 2.9) in membrane permeability and conformational flexibility (5 rotatable bonds vs. 3). The pre-installed N-butyl group eliminates a synthetic alkylation step, while the 4-bromo handle enables Pd-catalyzed cross-coupling. For late-stage intermediate applications, specify the ≥98% purity grade to reduce impurity amplification in multi-step syntheses. Verify batch-specific purity via COA before procurement.

Molecular Formula C11H17BrN2O
Molecular Weight 273.17 g/mol
Cat. No. B7944717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine
Molecular FormulaC11H17BrN2O
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=C(C=C1N)Br)OC
InChIInChI=1S/C11H17BrN2O/c1-3-4-5-14-10-7-11(15-2)8(12)6-9(10)13/h6-7,14H,3-5,13H2,1-2H3
InChIKeyJODJHBJSHGVQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine (CAS 1373232-32-6): Physicochemical Identity and Compound-Class Context for Procurement Evaluation


4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine (CAS 1373232-32-6; molecular formula C₁₁H₁₇BrN₂O; MW 273.17 g/mol) is a halogenated, N-alkylated ortho-phenylenediamine derivative bearing a bromine atom at the 4-position, a methoxy group at the 5-position, and an N¹-butyl substituent [1]. Its computed XLogP3 of 3.1 places it in a distinctly more lipophilic regime than the non-alkylated parent 4-bromo-5-methoxybenzene-1,2-diamine (XLogP3 = 1.2), while remaining less lipophilic than many fully substituted drug-like heterocycles [1][2]. The compound is commercially available from multiple suppliers in purities ranging from 95% (AKSci) to 98% (LeYan), positioning it as an accessible building block for medicinal chemistry and heterocyclic synthesis programs .

Why 4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine Cannot Be Replaced by the Non-Alkylated Parent or Alternative N-Alkyl Homologs


Within the ortho-phenylenediamine class, the N¹-butyl substituent on 4-bromo-1-N-butyl-5-methoxybenzene-1,2-diamine is not a passive structural decoration; it is the dominant driver of several physicochemical properties critical to downstream application performance. Compared to the non-alkylated parent 4-bromo-5-methoxybenzene-1,2-diamine (CAS 108447-01-4), the N-butyl group increases computed XLogP3 by approximately 1.9 log units (3.1 vs. 1.2), reduces topological polar surface area (TPSA) from 61.3 to 47.3 Ų, and increases the rotatable bond count from 1 to 5 [1][2]. Against the N-tert-butyl analog (CAS 1373232-55-3), the linear n-butyl chain confers a modest lipophilicity gain (XLogP3 3.1 vs. 2.9) and greater conformational flexibility (5 vs. 3 rotatable bonds), which can translate into measurably different target-binding entropies and pharmacokinetic profiles [1][3]. Against the N-propyl homolog (CAS 1373232-97-3; MW 259.14), the target compound's higher molecular weight and extended alkyl chain yield a significantly larger hydrophobic surface area, altering both solubility and protein-binding characteristics [1]. These quantitative property differences mean that generic substitution within this series can lead to divergent solubility, permeability, metabolic stability, and synthetic derivatization outcomes—rendering simple analog interchange scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence: 4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: N-Butyl vs. Non-Alkylated Parent and N-tert-Butyl Analog

The computed XLogP3 of 4-bromo-1-N-butyl-5-methoxybenzene-1,2-diamine is 3.1 (PubChem), representing an increase of 1.9 log units over the non-alkylated parent 4-bromo-5-methoxybenzene-1,2-diamine (XLogP3 = 1.2) and a 0.2 log unit increase over the N-tert-butyl analog (XLogP3 = 2.9) [1][2][3]. This 1.9-log-unit shift is well above the threshold typically considered significant for altering membrane permeability and oral absorption potential [1]. The parent compound's XLogP3 of 1.2 falls within a more polar, less membrane-permeable range, whereas the target compound's value of 3.1 enters the optimal lipophilicity window (1–4) for drug-like molecules while approaching the upper bound where solubility may become rate-limiting [1][2].

Lipophilicity Drug-likeness Membrane permeability ADME

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Impact on Oral Bioavailability Prediction

The target compound exhibits a computed TPSA of 47.3 Ų versus 61.3 Ų for the non-alkylated parent—a reduction of 14.0 Ų (approximately 23%) [1][2]. This TPSA value falls comfortably below the Veber threshold of 140 Ų for oral bioavailability but is notably lower than that of the parent, suggesting reduced hydrogen-bonding capacity with aqueous solvent. Simultaneously, the rotatable bond count increases from 1 (parent) to 5 (target) [1][2]. While the parent, with only one rotatable bond (the methoxy group), is conformationally rigid, the target compound gains four additional rotatable bonds from the N-butyl chain, increasing entropic penalty upon target binding but also enabling induced-fit interactions with flexible binding pockets [1]. The N-tert-butyl analog has only 3 rotatable bonds and an identical TPSA of 47.3 Ų, making the target compound the more flexible option within the same TPSA class [3].

Drug-likeness Oral bioavailability Veber rules Conformational flexibility

Predicted Physicochemical Constants: Boiling Point, Density, and pKa Benchmarked Against Parent

ChemicalBook reports the following predicted physicochemical constants for the target compound: boiling point 375.3 ± 42.0 °C, density 1.359 ± 0.06 g/cm³, and pKa 5.57 ± 0.14 . These values are consistent with the increased molecular weight and hydrophobic surface area imparted by the N-butyl substituent. For comparison, the parent compound 4-bromo-5-methoxybenzene-1,2-diamine (MW 217.06) has a predicted XLogP3 of 1.2 and, from Bidepharm data, an estimated ESOL aqueous solubility of 1.11 mg/mL (LogS = -2.29, class: soluble) [2]. Extrapolating from the ~1.9 log unit lipophilicity increase, the target compound is expected to exhibit substantially lower aqueous solubility—likely in the moderately soluble to poorly soluble range—which is a critical consideration for both synthetic workup (extraction efficiency) and biological assay design (DMSO stock concentration limits) [1][2]. The predicted pKa of 5.57 places the compound's most basic amine in a range where protonation state changes significantly between pH 4 and pH 7, relevant for salt formation and chromatographic purification strategies .

Physicochemical characterization Purification Formulation Salt selection

Commercial Purity Grade Availability: 98% (LeYan) vs. 95% Industry Baseline

The target compound is commercially available at 98% purity from LeYan (Catalog 1578784) and at 95% purity from AKSci (Catalog 1877DX) . For comparison, the non-alkylated parent 4-bromo-5-methoxybenzene-1,2-diamine is most commonly supplied at 95% purity (SigmaAldrich/Ambeed, Bidepharm) . The N-tert-butyl analog is also available at 98% (LeYan) . The 98% specification offered for the target compound reduces the maximum total impurity burden from ≤5% to ≤2%, a three-percentage-point reduction that can be consequential in multi-step syntheses where impurities propagate and amplify through subsequent transformations. In medicinal chemistry campaigns, this purity differential can translate into fewer confounding assay results arising from trace impurities and more reliable SAR interpretation .

Purity specification Procurement Quality assurance Synthetic reproducibility

Synthetic Utility as a Heterocyclic Precursor: Ortho-Diamine + N-Butyl + Bromo Tri-Functional Scaffold

The ortho-phenylenediamine motif is a well-established precursor for fused heterocycles including benzimidazoles (via condensation with carboxylic acids/aldehydes) and quinoxalines (via condensation with 1,2-dicarbonyl compounds) [1]. In the target compound, the ortho-diamine functionality is preserved for heterocycle formation, while the N¹-butyl group remains as a pre-installed lipophilic substituent on the resulting heterocycle, eliminating an otherwise required post-cyclization N-alkylation step. The 4-bromo substituent further serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [2]. In contrast, the non-alkylated parent compound (CAS 108447-01-4) would require a separate N-alkylation step to introduce the butyl group—adding one synthetic operation, with associated yield loss—after heterocycle formation. Patent literature citing the parent compound (WO-2020264499-A1 on IRAK degraders, WO-2018228275-A1 on MNK inhibitors, EP-3177604-A1 on heterocyclic kinase inhibitors) confirms the relevance of this substitution pattern in pharmaceutical research, and the target compound represents a more advanced intermediate that can streamline synthetic routes to N-butyl-substituted benzimidazole or quinoxaline libraries.

Heterocyclic synthesis Benzimidazole Quinoxaline Building block

Prioritized Application Scenarios for 4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of N-Butyl-Substituted Benzimidazole and Quinoxaline Libraries for Kinase and Bromodomain Targets

The pre-installed N-butyl group on the ortho-diamine scaffold enables direct cyclocondensation to N-butyl benzimidazoles or quinoxalines without a separate N-alkylation step, reducing the synthetic sequence by one operation . Patent activity surrounding the parent scaffold in IRAK kinase degradation (WO-2020264499-A1), MNK inhibition (WO-2018228275-A1), and heterocyclic kinase inhibition (EP-3177604-A1) validates the pharmaceutical relevance of this substitution pattern . The 4-bromo substituent provides a cross-coupling handle for diversifying the heterocyclic core via palladium-catalyzed reactions [4]. The compound's XLogP3 of 3.1 positions N-butyl-substituted products in a lipophilicity range compatible with both oral bioavailability and target engagement for intracellular targets such as kinases and bromodomains [1].

Structure-Activity Relationship (SAR) Studies: N-Alkyl Chain Length Optimization for Membrane Permeability and Target Binding

The target compound (N-butyl) fills a specific position in a homologous N-alkyl series alongside the N-propyl analog (C10H15BrN2O, MW 259.14) and the N-tert-butyl analog (CAS 1373232-55-3) [3]. With an XLogP3 of 3.1 vs. 2.9 for the tert-butyl analog, 5 rotatable bonds vs. 3, and identical TPSA of 47.3 Ų [1][3], the target compound offers a unique combination of linear-chain flexibility with moderate lipophilicity that cannot be replicated by either the shorter propyl homolog or the bulkier, more constrained tert-butyl variant. Systematic comparison across this series allows teams to deconvolute the contributions of chain length, branching, and flexibility to target affinity, selectivity, and ADME properties.

Multi-Step Total Synthesis: Advanced Intermediate Requiring Higher Purity (98% Grade) for Late-Stage Functionalization

When used as a late-stage intermediate in a multi-step synthesis, the cumulative effect of impurities from earlier steps is amplified. The availability of a 98% purity grade from LeYan (Catalog 1578784) provides a 3-percentage-point reduction in maximum total impurity load relative to the 95% baseline common for the non-alkylated parent . For a 10-step linear synthesis where this compound enters at step 7, assuming a conservative 80% average yield per step, the 98% purity starting material can reduce impurity-related yield depression and simplify chromatographic purification of the final product. Procurement teams should specify the 98% grade when ordering for late-stage applications and request the certificate of analysis (COA) to verify batch-specific purity.

Physicochemical Property-Driven Hit-to-Lead Optimization: LogP and TPSA Tuning

The compound's computed property profile (XLogP3 = 3.1, TPSA = 47.3 Ų, 5 rotatable bonds) [1] makes it a suitable scaffold for hit-to-lead programs where improving membrane permeability while maintaining acceptable solubility is a primary objective. Substituting the non-alkylated parent (XLogP3 = 1.2, TPSA = 61.3 Ų) [2] with the N-butyl derivative shifts the property profile closer to the center of drug-like chemical space without introducing excessive molecular weight (ΔMW = +56.11 g/mol). The 5-methoxy and 4-bromo substituents provide additional vectors for property modulation through bioisosteric replacement or cross-coupling diversification [4]. The predicted pKa of 5.57 indicates that the compound's ionization state is pH-sensitive in the physiological range, a factor to be considered in both biochemical and cell-based assay design.

Quote Request

Request a Quote for 4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.